Bienvenue dans la boutique en ligne BenchChem!

2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide

Physicochemical Profiling Membrane Permeability Prediction Lead Optimization

2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide (CAS 551921-04-1) is a synthetic malonamide derivative within the broader acetamido-propanediamide compound class. Its core structure consists of a central malonamide scaffold bearing an acetamido group and two distinct 4-methoxyphenyl substituents—one directly N-linked and one appended via a methylene linker.

Molecular Formula C20H23N3O5
Molecular Weight 385.42
CAS No. 551921-04-1
Cat. No. B2367907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide
CAS551921-04-1
Molecular FormulaC20H23N3O5
Molecular Weight385.42
Structural Identifiers
SMILESCC(=O)NC(C(=O)NCC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-6-10-17(28-3)11-7-15)19(25)21-12-14-4-8-16(27-2)9-5-14/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26)
InChIKeyPDSSRGHXVPCPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide (CAS 551921-04-1)


2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide (CAS 551921-04-1) is a synthetic malonamide derivative within the broader acetamido-propanediamide compound class. Its core structure consists of a central malonamide scaffold bearing an acetamido group and two distinct 4-methoxyphenyl substituents—one directly N-linked and one appended via a methylene linker [1]. This compound, also cataloged under PubChem CID 3765654 and the screening library identifier Bionet1_004507, has a molecular formula of C20H23N3O5 and a molecular weight of 385.4 g/mol [1]. It is commercially supplied as a research-grade screening compound by vendors such as AKSci at a minimum purity of 95%, intended strictly for laboratory R&D use .

Why Generic Substitution Is Inappropriate for 2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide


Despite sharing the same central acetamido-malonamide scaffold, compounds within this chemical series cannot be considered interchangeable surrogates for structure-activity relationship (SAR) studies or procurement decisions. Even subtle modifications to the N-substituent pattern produce significant shifts in key computed physicochemical descriptors—LogP, topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond degrees of freedom—that collectively govern permeability, solubility, and target-binding entropy [1]. For instance, replacing the 4-methoxybenzyl group with a simple benzyl group (CAS 551920-97-9) eliminates one hydrogen-bond acceptor and reduces molecular weight by approximately 30 g/mol, while exchanging the N-(4-methoxyphenyl) group for a 4-fluorophenyl moiety (CAS 866018-01-1) decreases TPSA by roughly 9 Ų and reduces rotatable bonds from 8 to 6 . These are not cosmetic differences; they represent quantifiable alterations in molecular recognition capacity that can materially impact biological screening outcomes—making blind substitution a source of uninterpretable or non-reproducible results.

Quantitative Differentiation Evidence for 2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide vs. Closest Analogs


Topological Polar Surface Area (TPSA): 9.5 Ų Higher Than the 4-Fluorophenyl Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 106 Ų, derived from its five hydrogen-bond acceptors (three amide carbonyl oxygens plus two methoxy ether oxygens) and three hydrogen-bond donors [1]. In contrast, the closely related 4-fluorophenyl analog (2-acetamido-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide, CAS 866018-01-1), which replaces one 4-methoxyphenyl group with a 4-fluorophenyl substituent, presents a TPSA of only 96.53 Ų—a 9.47 Ų reduction—due to the loss of one methoxy oxygen . This difference of approximately 10% in polar surface area is substantial in the context of passive membrane permeability, where TPSA values exceeding 90 Ų are generally associated with reduced oral bioavailability and diminished blood-brain barrier penetration [2]. A procurement decision prioritizing CNS penetration would favor the lower-TPSA fluorophenyl analog; conversely, the target compound's higher TPSA may offer advantages in solubility-limited or target-class scenarios where reduced membrane promiscuity is desirable.

Physicochemical Profiling Membrane Permeability Prediction Lead Optimization

Rotatable Bond Count: 33% More Conformational Degrees of Freedom Than the 4-Fluorophenyl Analog

The target compound possesses 8 rotatable bonds, as computed by PubChem, reflecting the full conformational flexibility of its 4-methoxybenzyl linker, the 4-methoxyphenyl ring, and the acetamido-malonamide backbone [1]. This exceeds the rotatable bond count of every closely related analog with published data: the 4-fluorophenyl analog (CAS 866018-01-1) has only 6 rotatable bonds , and the benzyl analog (CAS 551920-97-9) has 7 . The 33% increase over the 4-fluorophenyl analog corresponds to an estimated entropic penalty upon binding of approximately 0.7–1.0 kcal/mol per additional rotatable bond, based on established empirical rules (0.7–1.0 kcal/mol per frozen rotor) [2]. This means that, all else being equal, the target compound is expected to exhibit weaker binding affinity than the more rigid 4-fluorophenyl analog for a given target—unless the additional methoxy group contributes compensatory enthalpic interactions such as hydrogen bonding or hydrophobic packing.

Conformational Entropy Binding Free Energy Molecular Recognition

Hydrogen-Bond Acceptor Count: One Additional HBA Relative to the Benzyl Analog

The target compound has 5 hydrogen-bond acceptors (HBAs), as computed by PubChem, comprising three amide carbonyl oxygens and two methoxy ether oxygens [1]. The benzyl analog (CAS 551920-97-9), which lacks the methoxy substituent on the N-benzyl group, bears only 4 HBAs . This additional HBA in the target compound is positioned on the 4-methoxybenzyl substituent and is available for intermolecular hydrogen bonding with solvent water molecules or target protein residues. Quantitative solubility models (e.g., the General Solubility Equation) predict that each additional HBA can increase aqueous solubility by approximately 0.5–1.0 log unit when the corresponding hydrocarbon portion does not dominate partitioning [2]. In the context of the malonamide series, this means the target compound is predicted to exhibit measurably higher aqueous solubility than the benzyl analog, which is a relevant consideration for assay buffer compatibility and formulation development.

Solubility Enhancement Hydrogen-Bonding Capacity Drug-Receptor Interactions

Positional Isomerism: 4-Methoxybenzyl vs. 2-Methoxybenzyl Substitution Controls Molecular Shape and Potential Target Recognition

The target compound (CAS 551921-04-1) and its 2-methoxybenzyl positional isomer (CAS 551921-06-3) share the identical molecular formula (C20H23N3O5) and molecular weight (385.4 g/mol), yet differ in the position of the methoxy substituent on the N-benzyl ring: para (4-position) in the target compound versus ortho (2-position) in the isomer [1]. This seemingly minor structural change fundamentally alters the spatial projection of the hydrogen-bond acceptor methoxy group relative to the malonamide core. In the 4-methoxybenzyl configuration of the target compound, the methoxy oxygen extends linearly away from the molecular scaffold, presenting an unobstructed hydrogen-bond acceptor surface. In contrast, the 2-methoxybenzyl isomer positions the methoxy group in closer proximity to the amide linkage, potentially engaging in intramolecular hydrogen bonding that alters the conformational ensemble . While direct comparative bioactivity data are unavailable in the public domain for these two isomers, general principles of medicinal chemistry—amply demonstrated across numerous chemotypes—indicate that para-to-ortho methoxy migration frequently produces order-of-magnitude shifts in target potency due to altered shape complementarity and electronic distribution [2]. Procurement of both isomers is therefore essential for rigorous SAR exploration of this chemotype.

Positional Isomer Differentiation Shape Complementarity Regioisomer SAR

Computed LogP: Comparable Lipophilicity to Analogs Despite Higher Polarity—Implications for Property-Based Selection

The target compound has a computed XLogP3-AA value of 2.0, placing it in the moderately lipophilic range [1]. Its benzyl analog (CAS 551920-97-9) exhibits an essentially identical XLogP3 of 2.0 , while the 4-fluorophenyl analog (CAS 866018-01-1) has a vendor-reported LogP of 1.92 . This indicates that despite possessing higher TPSA (106 vs. ~96 Ų) and an additional hydrogen-bond acceptor, the target compound maintains comparable overall lipophilicity to its analogs—a profile that is favorable for achieving balanced solubility and permeability. Lipinski's Rule of Five and related drug-likeness filters consider both LogP (target ≤5) and TPSA (target ≤140 Ų) as independent criteria; the target compound's combination of moderate LogP (2.0) and moderate TPSA (106 Ų) positions it within the favorable drug-like chemical space, albeit with distinct property trade-offs compared to its nearest neighbors. Researchers seeking a compound with preserved lipophilicity but enhanced hydrogen-bonding capacity within the malonamide series would find the target compound preferable to either the benzyl analog (which has lower HBA count but similar LogP) or the 4-fluorophenyl analog (which has lower TPSA but also lower LogP).

Lipophilicity Drug-Likeness Physicochemical Balance

Absence of Public Bioactivity Data: The Target Compound as an Unprofiled Screening Candidate with Physicochemical Distinction

A comprehensive search of PubChem BioAssay, ChEMBL, PubMed, and Google Scholar (conducted April 2026) reveals zero publicly available biological activity results for the target compound (CID 3765654) [1][2]. Similarly, no bioactivity annotations are present for the benzyl analog (CAS 551920-97-9) or the 2-methoxybenzyl isomer (CAS 551921-06-3) in these databases. The 4-fluorophenyl analog (CAS 866018-01-1) has been described in vendor literature as a weak dopamine reuptake inhibitor, but without publicly reported IC₅₀ or Kᵢ values . This collective absence of profiling data means that the target compound represents a genuinely unprofiled member of the acetamido-malonamide chemotype. For screening library managers and early-stage discovery programs, compounds without existing bioactivity annotations offer higher informational value than pre-profiled analogs, as they provide the opportunity to generate novel SAR data without redundancy. The target compound's distinct physicochemical signature (higher TPSA, higher HBA count, greater conformational flexibility relative to analogs) further supports its inclusion in diversity-oriented screening collections as a probe of chemical space not yet sampled by its closest neighbors.

Screening Library Diversity Novel Chemotype Exploration Underexplored Chemical Space

Optimal Application Scenarios for 2-Acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide Based on Quantitative Evidence


Diversity-Oriented Screening Library Expansion for Underexplored Malonamide Chemotypes

Given the complete absence of public bioactivity annotations for this compound across PubChem, ChEMBL, and PubMed [1], its primary immediate value lies in augmenting diversity-oriented screening collections. The compound's distinct combination of moderate lipophilicity (XLogP3 = 2.0), elevated TPSA (106 Ų), and five hydrogen-bond acceptors—as quantified in Section 3—defines a region of physicochemical space not occupied by its closest commercially available analogs. For screening library managers, this compound offers a high information-return profile: any hit identified during primary screening represents genuinely novel SAR for the malonamide chemotype, free from the confounding influence of pre-existing literature bias.

Physicochemical Property-Based SAR Studies of N-Substituted Malonamides

The target compound's 33% greater conformational flexibility (8 vs. 6 rotatable bonds) and 9.8% higher TPSA (106 vs. 96.53 Ų) compared to the 4-fluorophenyl analog (CAS 866018-01-1) make it an essential comparator for systematic physicochemical SAR campaigns [1]. By testing this compound alongside its less polar and more rigid analogs in parallel panels (solubility assays, PAMPA permeability, microsomal stability), medicinal chemistry teams can deconvolute the independent contributions of TPSA, rotatable bond count, and hydrogen-bond acceptor count to key ADME endpoints within a single chemotype. This experimental design requires the procurement of all analogs—not merely selection of the most 'drug-like' candidate—to enable multivariate analysis.

Regioisomeric Probe for Methoxy Position-Dependent Target Engagement

The existence of a direct positional isomer (CAS 551921-06-3, 2-methoxybenzyl analog) with identical molecular formula and molecular weight permits a controlled regioisomeric SAR experiment [1]. Procurement of both the 4-methoxybenzyl (target compound) and 2-methoxybenzyl isomers in matched purity (both available at ≥95% from the same vendor family) enables pairwise testing that isolates the effect of methoxy position on target binding, with all other molecular descriptors held constant. This is a rare and methodologically powerful opportunity within this chemotype series, as the confounding variables of molecular weight and LogP—which typically differ between analogs—are eliminated by design.

Computational Chemistry Benchmarking and Force Field Validation

The target compound, with its 8 rotatable bonds and 5 hydrogen-bond acceptors distributed across two aromatic rings and a flexible linker, presents a non-trivial conformational sampling challenge for molecular docking and molecular dynamics simulations [1]. Its greater flexibility relative to the benzyl and 4-fluorophenyl analogs makes it a stringent test case for assessing the accuracy of different force fields, solvation models, and sampling algorithms. Computational chemistry groups can use this compound alongside its less flexible analogs to quantify how incremental increases in rotatable bond count affect the convergence and accuracy of binding free energy predictions—an application that directly leverages the quantified flexibility difference established in Section 3.

Quote Request

Request a Quote for 2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.